molecular formula C14H22N4O2 B12905613 5-Pyrimidinecarboxamide, N-((1-ethyl-2-pyrrolidinyl)methyl)-4-methoxy-2-methyl-, (S)-(-) CAS No. 72412-31-8

5-Pyrimidinecarboxamide, N-((1-ethyl-2-pyrrolidinyl)methyl)-4-methoxy-2-methyl-, (S)-(-)

Cat. No.: B12905613
CAS No.: 72412-31-8
M. Wt: 278.35 g/mol
InChI Key: YCQMGHOYAMJGJR-NSHDSACASA-N
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Description

5-Pyrimidinecarboxamide, N-((1-ethyl-2-pyrrolidinyl)methyl)-4-methoxy-2-methyl-, (S)-(-): is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of a pyrimidine ring, a carboxamide group, and a pyrrolidinylmethyl substituent. The (S)-(-) configuration indicates its specific stereochemistry, which can influence its biological activity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Pyrimidinecarboxamide, N-((1-ethyl-2-pyrrolidinyl)methyl)-4-methoxy-2-methyl-, (S)-(-) typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the carboxamide group and the pyrrolidinylmethyl substituent. Common reagents used in these reactions include various amines, acids, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, where it may be converted into oxidized derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Substitution reactions involve the replacement of specific functional groups within the molecule. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.

Biology: In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its stereochemistry can play a crucial role in its binding affinity and specificity.

Medicine: In medicine, this compound may be investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development and pharmacological studies.

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of 5-Pyrimidinecarboxamide, N-((1-ethyl-2-pyrrolidinyl)methyl)-4-methoxy-2-methyl-, (S)-(-) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s stereochemistry can influence its binding affinity and specificity, leading to distinct biological effects.

Comparison with Similar Compounds

  • 2-Amino-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-pyrimidinecarboxamide
  • 5-Pyrimidinecarboxamide, 4-ethoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methyl-

Comparison: Compared to similar compounds, 5-Pyrimidinecarboxamide, N-((1-ethyl-2-pyrrolidinyl)methyl)-4-methoxy-2-methyl-, (S)-(-) stands out due to its specific stereochemistry and unique substituents

Properties

CAS No.

72412-31-8

Molecular Formula

C14H22N4O2

Molecular Weight

278.35 g/mol

IUPAC Name

N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-4-methoxy-2-methylpyrimidine-5-carboxamide

InChI

InChI=1S/C14H22N4O2/c1-4-18-7-5-6-11(18)8-16-13(19)12-9-15-10(2)17-14(12)20-3/h9,11H,4-8H2,1-3H3,(H,16,19)/t11-/m0/s1

InChI Key

YCQMGHOYAMJGJR-NSHDSACASA-N

Isomeric SMILES

CCN1CCC[C@H]1CNC(=O)C2=CN=C(N=C2OC)C

Canonical SMILES

CCN1CCCC1CNC(=O)C2=CN=C(N=C2OC)C

Origin of Product

United States

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